molecular formula C11H13N3O B7876830 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline

3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B7876830
M. Wt: 203.24 g/mol
InChI Key: WRGZRCKKNLGZNF-UHFFFAOYSA-N
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Description

3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is an organic compound that features a 1,2,4-oxadiazole ring substituted with a propyl group at the 5-position and an aniline moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aniline group. One common method is the cyclization of amidoximes with carboxylic acid derivatives. For instance, the reaction of a propyl-substituted amidoxime with an appropriate carboxylic acid or its derivative (such as an ester or acyl chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

Reaction Conditions:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Ambient to moderate heating (25-80°C)

    Catalysts: Acid catalysts like p-toluenesulfonic acid (PTSA) or zinc chloride (ZnCl₂) can be used to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It acts as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline in biological systems is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
  • 3-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline

Uniqueness

3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the specific length and branching of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(5-propyl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-13-11(14-15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGZRCKKNLGZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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